ZK-thiazolidinone
説明
特性
分子式 |
C23H30F3N5O2S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |
InChIキー |
WFZRONKPJVZNAO-UHFFFAOYSA-N |
SMILES |
CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |
正規SMILES |
CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZKThiazolidinone TAL. |
製品の起源 |
United States |
準備方法
合成経路と反応条件
ZK-チアゾリジンオンの合成は、一般的に、制御された条件下でチアゾリジン誘導体を様々な試薬と反応させることから行われます。 一般的な方法の1つには、1,2-アミノチオールとアルデヒドを縮合させてチアゾリジン環を形成することが含まれます . この反応は、多くの場合、触媒を必要とせずに生理学的pHで実施され、効率的で生体適合性の高いプロセスとなっています .
工業生産方法
ZK-チアゾリジンオンの工業生産は、同様の縮合反応を用いた大規模合成を含む場合があります。 このプロセスは、高い収率と純度を実現するために最適化されており、多くの場合、環境への影響を最小限に抑えるためのグリーンケミストリーの原則を採用しています .
化学反応の分析
科学研究への応用
ZK-チアゾリジンオンは、様々な科学研究で応用されています。
化学: 複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 細胞分裂と有糸分裂の調節における役割について研究されています。
医学: Plk1に対する阻害効果により、潜在的な抗癌剤として調査されています。
科学的研究の応用
Cancer Therapy
Mechanism of Action:
ZK-Thiazolidinone specifically inhibits Plk1, a kinase that is often overexpressed in various tumors. By inhibiting Plk1, TAL disrupts several key processes in mitosis, such as centrosome maturation, spindle assembly, and chromosome separation. This inhibition leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.
- In Vitro Studies: Research has demonstrated that ZK-Thiazolidinone exhibits an IC50 of approximately 19 nM against human Plk1, indicating its high potency. In various human and mouse tumor cell lines, the compound showed IC50 values ranging from 0.2 to 1.3 μM, effectively inhibiting cell proliferation .
- Cell Cycle Arrest: Treatment with ZK-Thiazolidinone results in G2/M phase arrest, characterized by an accumulation of cells with 4N DNA content. Flow cytometry analysis revealed that this accumulation correlates with increased mitotic index and phospho-histone H3 staining .
- Mitotic Defects: The compound induces defects typical of Plk1 inhibition, such as monopolar spindles and kinetochores that are not fully occupied by microtubules, further substantiating its role as a Plk1 inhibitor .
Research Tool for Cell Biology
ZK-Thiazolidinone serves as a valuable tool for elucidating the functions of Plk1 within cellular processes:
- Studying Mitotic Functions: Researchers have utilized TAL to investigate the roles of Plk1 in sister chromatid separation and spindle assembly. The compound has been instrumental in understanding the interactions between Plk1 and its partners like PICH and PRC1, which are crucial for spindle assembly checkpoint function .
- Checkpoint Activation: The treatment with ZK-Thiazolidinone activates the spindle assembly checkpoint (SAC), leading to a prometaphase-like arrest in treated cells. This effect is dependent on key SAC regulators such as BubR1 and Mad2 .
Potential Applications Beyond Cancer
Emerging studies suggest that ZK-Thiazolidinone may have applications in other therapeutic areas:
- Kidney Diseases: Recent reviews indicate that targeting Plk1 could be beneficial in treating kidney diseases by modulating cellular responses involved in renal pathophysiology .
- Antimicrobial Properties: Although not primarily studied for antimicrobial effects, compounds related to thiazolidinones have shown potential against various microorganisms, indicating possible applications in developing new antimicrobial agents .
Summary of Key Findings
作用機序
ZK-チアゾリジンオンは、有糸分裂の様々な段階に関与するセリン/スレオニンタンパク質キナーゼであるポロ様キナーゼ1(Plk1)を阻害することで作用を発揮します。ZK-チアゾリジンオンは、Plk1のATP結合部位に結合することで、有糸分裂の進行に必要な主要な基質のリン酸化を阻止します。 この阻害は、有糸分裂停止とそれに続く細胞死を引き起こし、効果的な抗癌剤となっています .
類似化合物との比較
Comparison with Similar Plk1 Inhibitors
Key Structural and Functional Differences
Below is a comparative analysis based on specificity, mitotic targets, and clinical progress:
Table 1: Comparative Overview of Plk1 Inhibitors
Specificity and Mechanism
- ZK-thiazolidinone: Exhibits high specificity for Plk1, sparing Plk2 and Plk3 . It uniquely disrupts the interplay between Plk1 and PICH, causing aberrant chromosomal localization of both proteins .
- BI 2536 : First-generation inhibitor with cross-reactivity across Plk1-3, leading to off-target effects such as aneuploidy in cardiac fibroblasts .
- Second-generation inhibitors (e.g., BI 6727, GSK461364): Improved specificity but retain dose-limiting toxicities, highlighting the challenge of targeting Plk1 in non-dividing cells .
Mitotic Stage Targeting
Clinical Implications
- ZK-thiazolidinone remains in preclinical/early clinical studies, valued for its mechanistic insights rather than therapeutic advancement .
- BI 6727 (Volasertib) has progressed to Phase III trials for acute myeloid leukemia (AML) but faces challenges due to toxicity .
生物活性
ZK-Thiazolidinone, also referred to as TAL, is a novel small-molecule inhibitor primarily targeting Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression and cell division in eukaryotic cells. This compound has garnered significant attention for its potential applications in cancer therapy due to its ability to inhibit Plk1, which is often overexpressed in tumor cells.
ZK-Thiazolidinone functions as an ATP-competitive inhibitor of Plk1. It has been shown to disrupt various cellular processes essential for mitosis, including:
- Sister Chromatid Separation : TAL inhibits the function of Plk1, leading to the accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.
- Centrosome Maturation : The compound affects the localization and activity of proteins involved in centrosome maturation, crucial for proper spindle assembly during cell division.
- Spindle Assembly : TAL's inhibition of Plk1 leads to defects in spindle assembly, further contributing to its antitumor efficacy.
In Vitro Studies
In vitro studies have demonstrated that ZK-Thiazolidinone exhibits potent inhibitory effects on Plk1 with an IC50 value of approximately 19 nM. The compound has been tested across various human and mouse tumor cell lines, showing an IC50 range between 0.2 to 1.3 µM for cell proliferation inhibition . Flow cytometry analyses revealed that treatment with TAL results in a significant increase in the mitotic index and phospho-histone H3 staining, confirming its role in inducing mitotic arrest.
Table 1: Inhibitory Concentrations of ZK-Thiazolidinone
| Cell Line | IC50 (µM) |
|---|---|
| HeLa S3 | 0.2 - 1.3 |
| MCF7 | 0.2 - 1.3 |
| Mouse Tumor Cells | 0.2 - 1.3 |
Case Studies and Findings
Several studies have explored the biological activity of ZK-Thiazolidinone in detail:
- Study on Mitotic Arrest : One study demonstrated that treatment with 1 µM TAL for 12 hours resulted in a reversible G2/M block in HeLa S3 cells. Upon removal of the compound, cells resumed normal cycling, indicating that the effects of TAL could be transient and reversible .
- Impact on Centrosome Proteins : Another investigation highlighted that TAL treatment led to altered localization patterns of centrosomal proteins such as pericentrin (PCNT) and γ-tubulin, essential for proper spindle function during mitosis .
Broader Biological Activities
Beyond its role as a Plk1 inhibitor, thiazolidinone derivatives have been studied for various biological activities:
- Antimicrobial Activity : Research has indicated that thiazolidinones possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of new thiazolidinone derivatives showed moderate-to-good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .
- Other Therapeutic Applications : Thiazolidinone compounds have also been investigated for their potential anti-inflammatory, analgesic, and antidiabetic effects, showcasing their versatility as bioactive molecules .
Q & A
Q. What is the molecular mechanism of ZK-thiazolidinone as a PLK1 inhibitor, and how does it disrupt mitosis in cancer cells?
ZK-thiazolidinone selectively inhibits Polo-like kinase 1 (PLK1), a regulator of mitotic progression. It binds to the kinase domain, blocking PLK1's ability to phosphorylate substrates critical for centrosome maturation, spindle assembly, and cytokinesis. Experimental studies using immunofluorescence and live-cell imaging show that ZK-thiazolidinone treatment causes mitotic arrest, chromosome misalignment, and failed cytokinesis, leading to mitotic catastrophe and apoptosis . Key methodologies include kinase activity assays (e.g., ATP-competitive inhibition profiling) and functional studies in synchronized cell cultures to track mitotic defects .
Q. What in vitro and in vivo models are commonly used to evaluate ZK-thiazolidinone’s anticancer efficacy?
In vitro: Human cancer cell lines (e.g., H460, HeLa) are treated with ZK-thiazolidinone to measure IC50 values via MTT assays. Mechanistic studies employ RNAi (to knockdown PLK1) and rescue experiments (overexpression of PLK1 mutants) to confirm target specificity . In vivo: Xenograft models (e.g., nude mice implanted with PLK1-overexpressing tumors) are used to assess tumor regression. Pharmacodynamic endpoints include immunohistochemical staining for mitotic markers (e.g., phospho-histone H3) and apoptosis (TUNEL assays) .
Q. How is ZK-thiazolidinone’s selectivity for PLK1 validated against other kinases?
Kinome-wide profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects. Comparative studies with BI 2536 (a clinical-stage PLK1 inhibitor) and genetic validation (e.g., PLK1 knockout cells) confirm specificity. Mass spectrometry-based phosphoproteomics further distinguishes PLK1-dependent phosphorylation events disrupted by ZK-thiazolidinone .
Advanced Research Questions
Q. How can researchers resolve contradictions in ZK-thiazolidinone’s cytoselective toxicity across cancer subtypes?
Discrepancies in cytotoxicity (e.g., higher efficacy in H460 vs. other NSCLC lines) may stem from differential PLK1 dependency or drug efflux mechanisms. Methodological approaches include:
- Transcriptomic profiling : Correlate PLK1 mRNA/protein levels with drug sensitivity using RNA-seq and Western blotting .
- ABC transporter assays : Evaluate P-glycoprotein (P-gp) activity via calcein-AM efflux assays to determine if resistance is mediated by drug transporters .
- Combinatorial screens : Test ZK-thiazolidinone with P-gp inhibitors (e.g., verapamil) to restore efficacy in resistant models .
Q. What experimental strategies elucidate ZK-thiazolidinone’s role in PLK1-PICH/PRC1 interactions during cytokinesis?
Advanced studies use:
- Co-immunoprecipitation (Co-IP) : Assess PLK1’s binding to PICH (a DNA helicase) and PRC1 (a cytokinesis regulator) in ZK-thiazolidinone-treated cells .
- Super-resolution microscopy : Visualize PLK1-PICH colocalization on chromosome arms post-inhibition, revealing mislocalization phenotypes .
- FRET-based biosensors : Quantify real-time PLK1 activity dynamics during mitotic exit .
Q. How can structure-activity relationship (SAR) studies optimize ZK-thiazolidinone derivatives for enhanced potency?
Key SAR findings include:
- Core modifications : The 4-thiazolidinone ring is essential; substitutions at the benzothiazole moiety (e.g., -NMe2 at position 4) improve cytoselectivity .
- Hydrogen-bond acceptors : Pharmacophore modeling identifies two critical acceptor sites for PLK1 binding .
- Synthetic routes : Iterative library synthesis (e.g., Ugi-azide reactions) generates analogs for high-throughput screening .
Q. What are the challenges in translating ZK-thiazolidinone into clinical trials, and how can preclinical models address them?
Limitations include:
- Pharmacokinetics : Poor solubility and metabolic stability require formulation optimization (e.g., nanoencapsulation) .
- Toxicity : Off-target effects on PLK2/3 in normal tissues necessitate tissue-specific delivery systems (e.g., antibody-drug conjugates) .
- Biomarker development : Identify predictive biomarkers (e.g., PLK1 amplification status) via patient-derived organoid (PDO) models .
Methodological Guidelines
- Data Interpretation : Use dose-response curves (Hill slopes) to distinguish cytostatic vs. cytotoxic effects. Normalize viability assays to untreated controls and account for cell cycle synchronization artifacts .
- Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to integrate omics data (proteomics, transcriptomics) and resolve conflicting sensitivity profiles .
- Reproducibility : Adhere to MIAME and ARRIVE guidelines for reporting in vitro and in vivo experiments, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
